(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid is an organic compound with the molecular formula C14H9NO2 It is a derivative of acrylic acid, featuring a cyano group and a naphthyl group attached to the acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2-naphthaldehyde and cyanoacetic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid involves its interaction with molecular targets through various pathways. The cyano group and the naphthyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(naphthalen-2-yl)acrylic acid: This compound is similar in structure but lacks the cyano group, which can affect its reactivity and applications.
2-Naphthol: A precursor in the synthesis of various naphthalene derivatives, including (e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthyl group and additional functional groups, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both the cyano and naphthyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
37630-54-9 |
---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
(E)-2-cyano-3-naphthalen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H9NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-8H,(H,16,17)/b13-8+ |
InChI Key |
DGBCTRJIBBKQEU-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.